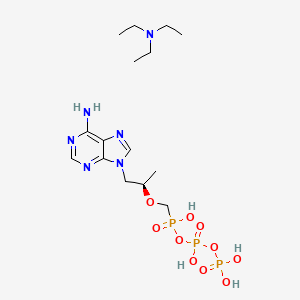

Tenofovir diphosphate triethylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H31N6O10P3 |

|---|---|

Molecular Weight |

548.36 g/mol |

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C9H16N5O10P3.C6H15N/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;1-4-7(5-2)6-3/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);4-6H2,1-3H3/t6-;/m1./s1 |

InChI Key |

SHPQIISMXAPZDX-FYZOBXCZSA-N |

Isomeric SMILES |

CCN(CC)CC.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CCN(CC)CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tenofovir Diphosphate Triethylamine Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of tenofovir (B777) diphosphate (B83284) triethylamine (B128534) salt. It includes detailed information on its structure, stability, and solubility, along with its critical role as an active antiviral agent. The guide also outlines key experimental protocols for its analysis and illustrates its mechanism of action through detailed diagrams.

Core Chemical and Physical Properties

Tenofovir diphosphate (TFV-DP) is the pharmacologically active metabolite of the prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF).[1] It functions as a competitive inhibitor of viral reverse transcriptase.[2][3] The triethylamine salt form is often used in research settings to improve the compound's stability and solubility in organic solvents.[3]

Below is a summary of its key chemical and physical properties.

| Property | Value | Source(s) |

| Synonyms | PMPApp Triethylamine Salt, TFV-DP Triethylamine Salt, Diphosphoric Acid Triethylamine Salt, Anhydride with [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Triethylamine Salt | [4][5] |

| Molecular Formula | C9H16N5O10P3•x(C6H15N) or C15H31N6O10P3 (for a 1:1 salt) | [4][5][6][7][8] |

| Molecular Weight | 447.17 g/mol (free acid) | [4][5][8][9] |

| 548.36 g/mol (for a 1:1 salt) | [6] | |

| CAS Number | 2122333-63-3 (Triethylamine Salt) | [6][7][8] |

| 166403-66-3 (Free Acid) | [4][8][10] | |

| Appearance | Off-white to pale yellow gel or low-melting solid | [4][5] |

| Melting Point | 43-45°C | [4] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |

| Enhanced solubility in organic solvents compared to the free acid | [3] | |

| Purity | ≥95% (HPLC) or ≥96% | [4][8] |

| Storage and Stability | Store at -20°C under an inert atmosphere. The compound is very hygroscopic. Short-term storage at room temperature may be possible. For maximum recovery, centrifuge the vial before opening.[4][5][7] The sodium salt form is stable for ≥ 4 years at -20°C.[11] |

Mechanism of Action: Inhibition of Viral Replication

Tenofovir is an antiretroviral medication used to treat HIV and chronic hepatitis B infections.[2] It is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), which is then converted intracellularly to its active form, tenofovir diphosphate (TFV-DP).[2][12]

The activation process involves two critical phosphorylation steps catalyzed by cellular kinases.[13][14] Once formed, TFV-DP, an acyclic nucleotide analog of deoxyadenosine (B7792050) triphosphate (dATP), acts as a competitive inhibitor of viral enzymes.[3][13] Its primary target is the reverse transcriptase (RT) of retroviruses like HIV.[2]

TFV-DP competes with the natural substrate, dATP, for incorporation into the growing viral DNA strand.[2][15] Once incorporated by the reverse transcriptase, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2][16] This action effectively halts DNA synthesis and prevents the completion of viral DNA, thereby inhibiting viral replication.[2][15] TFV-DP also inhibits the DNA polymerase of the hepatitis B virus (HBV).[11][13]

Caption: Metabolic activation and inhibitory pathway of tenofovir.

Experimental Protocols

The synthesis of tenofovir amine salts, such as the triethylamine salt, is typically performed to create an anhydrous form of the compound, which can then be used in subsequent reactions, for instance, to produce tenofovir disoproxil.[17]

Methodology:

-

Dehydration: Tenofovir hydrate (B1144303) is combined with an organic amine (e.g., triethylamine) in a suitable solvent like cyclohexane.[17]

-

Azeotropic Distillation: The mixture is refluxed to remove water via azeotropic distillation.[17]

-

Isolation: The resulting mass is cooled to room temperature and filtered.[17]

-

Washing and Drying: The filtrate is washed with the solvent (e.g., cyclohexane) and dried to yield the tenofovir triethylamine salt.[17]

This process is a precursor to further modifications, such as the esterification reaction to produce tenofovir disoproxil, which involves reacting the anhydrous amine salt with chloromethyl isopropyl carbonate in an organic solvent.[17][18]

The gold standard for quantifying intracellular TFV-DP in biological matrices like peripheral blood mononuclear cells (PBMCs) or dried blood spots (DBS) is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][19] This method offers high sensitivity and specificity.[1]

General Protocol for TFV-DP Quantification in PBMCs:

-

PBMC Isolation: Isolate PBMCs from whole blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).[1] Wash the collected cells with PBS.[1]

-

Cell Lysis and Extraction: Resuspend the cell pellet and lyse the cells, often using a cold methanol-based solution.[1][20] The mixture is vortexed and incubated on ice to ensure complete lysis.[1]

-

Protein Precipitation & Centrifugation: Precipitate cellular debris and proteins by centrifugation at high speed (e.g., 14,000 x g) at 4°C.[1]

-

Solid Phase Extraction (SPE) (Optional but Recommended): Transfer the supernatant to a new tube for purification. Use a weak anion exchange SPE cartridge to isolate TFV-DP from other cellular components and less polar metabolites like tenofovir monophosphate.[1][21] Wash the cartridge and then elute TFV-DP.[1]

-

Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]

-

LC-MS/MS Analysis:

-

Chromatography: Separate the analyte using a suitable column, such as an amino stationary phase in HILIC (hydrophilic interaction liquid chromatography) mode, which is effective for retaining highly polar compounds like TFV-DP.[19][22]

-

Mass Spectrometry: Perform detection using a mass spectrometer, typically with electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[1]

-

Quantification: Determine TFV-DP concentrations by comparing the peak area ratio of the analyte to an internal standard against a prepared calibration curve.[1]

-

Caption: Analytical workflow for measuring intracellular TFV-DP.

Conclusion

Tenofovir diphosphate triethylamine salt is a crucial compound for research into the mechanism and pharmacokinetics of tenofovir-based antiviral therapies. Its enhanced solubility and stability in organic solvents make it a valuable standard for analytical method development. Understanding its chemical properties, mechanism of action, and the experimental protocols for its analysis is essential for professionals in drug development and virology research. The methods outlined in this guide provide a robust framework for the accurate quantification and study of this potent antiviral metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. clearsynth.com [clearsynth.com]

- 7. This compound salt | 2122333-63-3 | FT44596 [biosynth.com]

- 8. This compound Salt (Mixture of Diastereomers) [lgcstandards.com]

- 9. Tenofovir diphosphate | C9H16N5O10P3 | CID 5481180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound Salt (mixture of diastereomers) | CAS 166403-66-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. caymanchem.com [caymanchem.com]

- 12. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 13. ClinPGx [clinpgx.org]

- 14. Tenofovir disoproxil fumarate: a nucleotide reverse transcriptase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 17. WO2010026603A2 - Novel amine salts of tenofovir, process for producing the same and use thereof in production of tenofovir dioproxil - Google Patents [patents.google.com]

- 18. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 19. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]

An In-depth Technical Guide on the Mechanism of Action of Tenofovir Diphosphate in HIV Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777), a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection, is a nucleotide reverse transcriptase inhibitor (NRTI).[1][2] Administered as a prodrug, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it requires intracellular metabolic activation to exert its antiviral effect.[1][3] This guide provides a comprehensive technical overview of the core mechanism by which its active metabolite, tenofovir diphosphate (B83284) (TFV-DP), inhibits HIV replication.

From Prodrug to Active Metabolite: The Intracellular Journey

Tenofovir is administered as a prodrug to enhance its oral bioavailability.[3] Once absorbed, TDF is hydrolyzed by plasma esterases, while TAF is more stable in plasma and is primarily metabolized within peripheral blood mononuclear cells (PBMCs) by cathepsin A.[3] This targeted delivery by TAF results in higher intracellular concentrations of tenofovir and lower plasma levels, contributing to an improved safety profile.[3]

Following its release within the cell, tenofovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate, undergoes two sequential phosphorylation steps catalyzed by cellular kinases to form the active tenofovir diphosphate (TFV-DP).[4][5] Studies have identified that adenylate kinase 2 (AK2) can catalyze the first phosphorylation to tenofovir monophosphate (TFV-MP), and pyruvate (B1213749) kinase muscle (PKM) and pyruvate kinase liver and red blood cell (PKLR) can catalyze the subsequent phosphorylation to TFV-DP.[5]

Metabolic activation of tenofovir prodrugs to the active tenofovir diphosphate.

The Dual Mechanism of HIV Reverse Transcriptase Inhibition

The primary target of TFV-DP is the HIV reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1][3] TFV-DP employs a dual mechanism to thwart this process: competitive inhibition and chain termination.[3][6]

Competitive Inhibition

TFV-DP is a structural analog of the natural substrate for reverse transcriptase, deoxyadenosine (B7792050) triphosphate (dATP).[3][7] It competitively binds to the active site of the enzyme, thereby preventing the incorporation of the natural dATP into the elongating viral DNA strand.[3][7] This competition effectively slows down the process of reverse transcription.

Chain Termination

If TFV-DP is incorporated into the nascent viral DNA chain by the reverse transcriptase, it acts as a chain terminator.[1][6] This is because tenofovir lacks the 3'-hydroxyl group that is essential for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.[6] This premature termination of DNA elongation results in an incomplete and non-functional viral DNA, thus halting the replication cycle.[1]

Competitive inhibition and chain termination by tenofovir diphosphate.

Quantitative Data

The inhibitory activity of tenofovir diphosphate against HIV reverse transcriptase and its selectivity compared to human DNA polymerases have been quantified in various studies.

| Parameter | Enzyme | Value | Reference |

| Ki (Inhibition Constant) | HIV-1 Reverse Transcriptase (RNA-dependent) | 0.022 µM | [8] |

| HIV-1 Reverse Transcriptase (DNA-dependent) | 1.55 µM | [8] | |

| HBV Polymerase | 0.18 µM | [9] | |

| IC50 (Half-maximal Inhibitory Concentration) | Tenofovir Diphosphate | 0.1 µM | [10] |

| Tenofovir (against HBV in cell-based assays) | 1.1 µM | [9] | |

| Intracellular Half-life of TFV-DP | In HepG2 cells and primary human hepatocytes | ~95 hours | [9][11] |

| In red blood cells | ~17 days | [12] |

| Enzyme | Km for dATP | Ki for TFV-DP | Ki/Km Ratio |

| Rat DNA Polymerase α | - | - | 10.2 |

| Rat DNA Polymerase δ | - | - | 10.2 |

| Rat DNA Polymerase ε | - | - | 15.6 |

Note: A higher Ki/Km ratio indicates lower inhibition of the human DNA polymerase, signifying greater selectivity for the viral enzyme.[13]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This assay is fundamental to determining the inhibitory activity of compounds like tenofovir diphosphate against the HIV reverse transcriptase enzyme.[3][14]

Methodology:

-

Enzyme and Substrate Preparation: Purified recombinant HIV-1 reverse transcriptase is used. A template-primer, such as a homopolymeric template like poly(rA) and an oligo(dT) primer, is prepared. Radiolabeled or fluorescently labeled deoxynucleotide triphosphates (e.g., [³H]dTTP or a fluorescent analog) are used for detection.

-

Reaction Mixture: The reaction buffer typically contains Tris-HCl, MgCl₂, KCl, DTT, and the template-primer.

-

Inhibition Assay: Varying concentrations of the inhibitor (tenofovir diphosphate) are pre-incubated with the reverse transcriptase.

-

Initiation of Reaction: The reaction is initiated by the addition of the dNTP mix, including the labeled nucleotide.

-

Incubation: The reaction is incubated at 37°C for a specified period (e.g., 30-60 minutes).

-

Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid, TCA). The newly synthesized, labeled DNA is precipitated onto filter paper.

-

Quantification: The amount of incorporated radiolabel or fluorescence is measured using a scintillation counter or a fluorescence reader, respectively.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

A generalized workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.

Quantification of Intracellular Tenofovir Diphosphate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring the intracellular concentrations of tenofovir diphosphate.[12]

Methodology:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[12][15] Alternatively, dried blood spots (DBS) can be used.[12][16]

-

Cell Lysis and Extraction: The isolated cells are counted and then lysed, typically using a cold methanol (B129727) solution.[12][15] An internal standard (e.g., a stable isotope-labeled version of TFV-DP) is added to the lysate.[12]

-

Solid-Phase Extraction (SPE): The cell lysate is subjected to solid-phase extraction to remove interfering substances and concentrate the analyte.[12]

-

LC Separation: The extracted sample is injected into a liquid chromatography system. A C18 or a similar reverse-phase column is commonly used to separate tenofovir diphosphate from other cellular components.[16]

-

MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both tenofovir diphosphate and the internal standard are monitored for highly selective and sensitive quantification.[12]

-

Data Analysis: A calibration curve is generated using known concentrations of tenofovir diphosphate, and the concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against this curve.[12]

References

- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent findings on the mechanisms involved in tenofovir resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tefovir? [synapse.patsnap.com]

- 7. ClinPGx [clinpgx.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Tenofovir Diphosphate Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ* - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of Tenofovir: An In-depth Guide to Intracellular Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir (B777), a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections, is an acyclic nucleotide analog of adenosine (B11128) monophosphate. Administered as a prodrug—either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF)—it must undergo intracellular activation to exert its antiviral effect. This activation is a two-step phosphorylation process, converting tenofovir into its pharmacologically active form, tenofovir diphosphate (B83284) (TFV-DP). This technical guide provides a comprehensive overview of this critical metabolic pathway, detailing the enzymatic catalysts, summarizing key quantitative data, presenting detailed experimental protocols for studying this process, and visualizing the associated workflows and logical relationships.

The Metabolic Pathway: From Prodrug to Active Inhibitor

The activation of tenofovir is a sequential process initiated after the prodrug enters the target cell.

-

Prodrug Hydrolysis : Both TDF and TAF are designed to enhance bioavailability and cellular uptake. Once inside the cell, esterases (such as carboxylesterase 1 or cathepsin A) hydrolyze the prodrug moieties to release the parent tenofovir molecule.[1] TAF is more stable in plasma and is preferentially activated within lymphocytes and hepatocytes, leading to higher intracellular concentrations of the active drug compared to TDF.[1]

-

First Phosphorylation : Tenofovir is first phosphorylated to tenofovir monophosphate (TFV-MP). This reaction is predominantly catalyzed by the mitochondrial enzyme adenylate kinase 2 (AK2) in key HIV target cells and tissues, including peripheral blood mononuclear cells (PBMCs), vaginal tissue, and colorectal tissue.[2]

-

Second Phosphorylation : The conversion of TFV-MP to the active tenofovir diphosphate (TFV-DP) is catalyzed by different enzymes in a tissue-specific manner.[2][3]

-

In PBMCs and vaginal tissue , pyruvate (B1213749) kinase isoenzymes, muscle (PKM) and liver/red blood cell (PKLR), are the primary catalysts.[2][3]

-

In colorectal tissue , creatine (B1669601) kinase, muscle-type (CKM) is principally responsible for this second phosphorylation step.[2][3]

-

Studies have also implicated creatine kinase, brain-type (CKB) in the formation of TFV-DP in the brain and liver.[4]

-

Once formed, TFV-DP, an analog of deoxyadenosine (B7792050) 5'-triphosphate (dATP), acts as a competitive inhibitor of viral enzymes like HIV reverse transcriptase and HBV DNA polymerase.[5] Its incorporation into the nascent viral DNA chain causes chain termination due to the absence of a 3'-hydroxyl group, effectively halting viral replication.[5]

Quantitative Data Summary

The efficiency of tenofovir phosphorylation and its resulting intracellular concentrations are critical for its antiviral efficacy. The data below are compiled from various in vitro and clinical studies.

Table 1: Enzyme Kinetic Parameters for Tenofovir Phosphorylation

| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | Catalytic Efficiency (kcat/Km) (s⁻¹·M⁻¹) | Notes | Reference |

| Creatine Kinase (CK) | Tenofovir Monophosphate (TFV-MP) | 1.9 ± 0.2 | 0.25 ± 0.03 | 7,600 | Activity is ~45-fold lower than with the natural substrate, ADP. | [6] |

| Pyruvate Kinase (PK) | Tenofovir Monophosphate (TFV-MP) | N/A | N/A | N/A | Exhibits detectable but very low activity (~1000-fold lower than with ADP). | |

| Adenylate Kinase 2 (AK2) | Tenofovir (TFV) | N/A | N/A | N/A | Kinetic constants not reported, but identified as the primary enzyme for the first phosphorylation step. | [2] |

N/A: Data not available in the reviewed literature.

Table 2: Intracellular Concentrations of Tenofovir Diphosphate (TFV-DP)

| Prodrug Administered | Cell Type | TFV-DP Concentration | Notes | Reference |

| Tenofovir (10 µM) | Primary Human Hepatocytes | ~6 µM | Peak concentration after 24h incubation. | |

| Tenofovir (10 µM) | HepG2 Cells | ~3 µM | Peak concentration after 24h incubation. | |

| TDF-based regimen | PBMCs | 346.8 fmol/10⁶ cells | Geometric mean from patients before switching regimen. | |

| TAF-based regimen | PBMCs | 834.7 fmol/10⁶ cells | Geometric mean from the same patients 4-8 weeks after switching to TAF; a 2.41-fold increase. | |

| TAF (1.1 µM) | PBMCs | 1.25 ± 0.46 µM | In vitro exposure for 2 hours. | [1] |

Experimental Protocols

Investigating the intracellular phosphorylation of tenofovir involves a series of specialized biochemical and cell-based assays.

Protocol 1: Identification of Tenofovir-Activating Kinases using siRNA

This protocol describes a method to identify the specific kinases responsible for the two phosphorylation steps of tenofovir in a target cell line (e.g., PBMCs).

-

Cell Culture and Transfection:

-

Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

For each target kinase (e.g., AK2, PKM, CKM), use a set of 2-3 distinct, validated siRNAs to minimize off-target effects. Include a non-targeting (scrambled) siRNA as a negative control.

-

Transfect the cells with the siRNAs using a suitable transfection reagent (e.g., electroporation or lipid-based reagents) according to the manufacturer's protocol. Aim for a final siRNA concentration of 25-100 nM.

-

Incubate the transfected cells for 48-72 hours to allow for target gene knockdown.

-

-

Tenofovir Incubation:

-

After the knockdown period, treat the cells with tenofovir (e.g., 10 µM) for a specified time (e.g., 24 hours) to allow for metabolism.

-

-

Metabolite Extraction:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells and extract metabolites by adding 500 µL of ice-cold 70% methanol (B129727). Vortex vigorously and incubate on ice for 30 minutes.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Analysis and Interpretation:

-

Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis (see Protocol 3).

-

Quantify the intracellular concentrations of TFV-MP and TFV-DP.

-

Compare the metabolite levels in cells treated with kinase-specific siRNAs to the negative control. A significant reduction in TFV-MP suggests the targeted kinase is responsible for the first phosphorylation. A reduction in TFV-DP (with or without accumulation of TFV-MP) suggests the kinase is responsible for the second step.

-

(Optional) Confirm protein knockdown using Western blot analysis on a parallel set of transfected cells.

-

Protocol 2: In Vitro Kinase Assay with Recombinant Enzymes

This protocol allows for the direct measurement of a specific kinase's ability to phosphorylate tenofovir or its monophosphate.

-

Reagents and Setup:

-

Obtain purified, recombinant human kinase (e.g., AK2, CKM).

-

Prepare a reaction buffer appropriate for the kinase (e.g., 75 mM HEPES pH 7.5, 5 mM MgCl₂, 50 mM KCl, 2 mM DTT).

-

Prepare stock solutions of the substrate (Tenofovir or TFV-MP) and the phosphate (B84403) donor (ATP).

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, a specific concentration of the recombinant kinase (e.g., 1 µM), and the substrate (e.g., a range of concentrations from 0.1 to 5 mM for kinetic analysis).

-

Pre-warm the mixture to 37°C for 5 minutes.

-

Initiate the reaction by adding ATP (e.g., to a final concentration of 1-5 mM).

-

Incubate the reaction at 37°C for a set period (e.g., 60 minutes). The time should be within the linear range of product formation.

-

Quench the reaction by adding an equal volume of cold methanol or by heating.

-

-

Analysis:

-

Analyze the reaction mixture using LC-MS/MS (see Protocol 3) to quantify the amount of TFV-MP or TFV-DP formed.

-

For kinetic analysis, plot the reaction velocity (product formed per unit time) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Protocol 3: Quantification of Intracellular Tenofovir Metabolites by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of TFV, TFV-MP, and TFV-DP from cell extracts.

-

Sample Preparation (from Cell Extract):

-

Reconstitute the dried cell extract (from Protocol 1, step 3.5) in 100 µL of an appropriate solvent (e.g., 10% acetonitrile (B52724) in water).

-

(Optional but recommended) Use solid-phase extraction (SPE) with a weak anion exchange cartridge to clean up the sample and separate the analytes from interfering matrix components. Condition the cartridge, load the sample, wash, and elute the phosphorylated metabolites.

-

Evaporate the final eluate and reconstitute in the initial mobile phase.

-

-

Liquid Chromatography:

-

Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column (e.g., an amino-based stationary phase).

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Run a gradient from high organic content (e.g., 90% B) to high aqueous content to elute the polar analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI), typically in negative mode for phosphorylated compounds.

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and a stable isotope-labeled internal standard.

-

Example Transition for TFV-DP: m/z 446 -> m/z 159.

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity for each analyte.

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of TFV, TFV-MP, and TFV-DP into a blank cell matrix (lysate from untreated cells).

-

Process the standards in the same manner as the unknown samples.

-

Calculate the concentration of each metabolite in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

-

Normalize the final concentration to the number of cells used in the extraction (e.g., report as fmol/10⁶ cells).

-

References

- 1. Discovery of Genetic Variants of the Kinases That Activate Tenofovir in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tenofovir Activation is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Tenofovir Diphosphate: A Comprehensive Technical Guide to its Role as a Biomarker for Antiretroviral Adherence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adherence to antiretroviral therapy (ART) is a critical determinant of successful HIV treatment and prevention. Objective and reliable measures of adherence are essential for clinical management, research, and the development of new antiretroviral agents. Tenofovir (B777) diphosphate (B83284) (TFV-DP), the active intracellular metabolite of the prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), has emerged as a robust biomarker of cumulative antiretroviral exposure and adherence. Its long intracellular half-life, particularly in red blood cells, provides a valuable window into a patient's dosing history. This technical guide provides an in-depth overview of TFV-DP as an adherence biomarker, including its pharmacology, methods of measurement, and clinical utility.

Pharmacology of Tenofovir and Intracellular Conversion to Tenofovir Diphosphate

Tenofovir is a nucleotide reverse transcriptase inhibitor that, in its prodrug forms (TDF or TAF), is administered for the treatment of HIV and hepatitis B virus infections. Upon oral administration, the prodrugs are absorbed and converted to tenofovir in the plasma. Tenofovir is then taken up by cells, where it undergoes intracellular phosphorylation to its active form, tenofovir diphosphate (TFV-DP).[1] This process is a two-step phosphorylation reaction catalyzed by cellular kinases. First, adenylate kinases phosphorylate tenofovir to tenofovir monophosphate. Subsequently, nucleoside diphosphate kinases add a second phosphate (B84403) group to form tenofovir diphosphate.[1] TFV-DP is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP) and acts as a competitive inhibitor of HIV reverse transcriptase and hepatitis B virus DNA polymerase.[2][3] Incorporation of TFV-DP into the elongating viral DNA chain leads to chain termination, thereby halting viral replication.[1][2]

The intracellular half-life of TFV-DP is a key feature that makes it an excellent biomarker for adherence. In red blood cells (RBCs), TFV-DP has a half-life of approximately 17 days, allowing for the assessment of cumulative drug exposure over the preceding weeks to months.[4][5] In peripheral blood mononuclear cells (PBMCs), the half-life is shorter, on the order of days.[6]

Signaling Pathway of Tenofovir Intracellular Activation

The intracellular conversion of tenofovir to its active diphosphate form is a crucial step for its antiviral activity. The following diagram illustrates this metabolic pathway.

Caption: Intracellular metabolic pathway of tenofovir to its active form, tenofovir diphosphate.

Quantitative Data on Tenofovir Diphosphate Levels

The concentration of TFV-DP in biological matrices, primarily dried blood spots (DBS) and peripheral blood mononuclear cells (PBMCs), correlates with antiretroviral adherence and clinical outcomes such as viral suppression. The following tables summarize key quantitative data from various studies.

Table 1: Tenofovir Diphosphate Levels in Dried Blood Spots (DBS) and Correlation with Adherence and Viral Suppression

| Study Population | Adherence Level | Median TFV-DP in DBS (fmol/punch) | Key Findings |

| HIV-infected women[4] | Imperfect Adherence | <1250 | A TFV-DP level <1250 fmol/punch is predictive of imperfect adherence. |

| HIV-infected women[4] | Daily Dosing (steady state) | 1874 (range: 706–3776) | Strong inverse relationship with pharmacy refill adherence. |

| HIV-uninfected volunteers (TAF/FTC)[5] | 100% daily dosing | 1928 (IQR: 1526-2559) | TFV-DP concentrations increase in proportion to the dose. |

| HIV-uninfected volunteers (TAF/FTC)[5] | 67% daily dosing | 1351 (IQR: 991-1586) | |

| HIV-uninfected volunteers (TAF/FTC)[5] | 33% daily dosing | 663 (IQR: 613-741) | |

| Persons with HIV on TDF-based therapy[7] | Virologically suppressed | ≥1850 | Adjusted odds ratio of virologic suppression was 73.5 for TFV-DP ≥1850 fmol/punch. |

| Adolescents with HIV[8] | Virologically suppressed | Associated with suppression | TFV-DP concentration in DBS was associated with virologic suppression but not virologic failure. |

| Individuals with HIV/HBV coinfection on TDF-containing ART[9] | Suppressed HIV and HBV | 380.2 (95% CI: 336.9–429.1) | Higher TFV-DP concentrations were predictive of suppression for both viruses. |

| Daily PrEP users (Asian population)[10] | Daily PrEP | 803.9 (IQR: 473.1–1015.0) | 62.2% of daily PrEP users achieved TFV-DP concentrations ≥700 fmol/punch. |

| On-demand PrEP users (Asian population)[10] | On-demand PrEP | 488.6 (IQR: 305.1–811.4) | 33.6% of on-demand PrEP users achieved TFV-DP concentrations ≥700 fmol/punch. |

Table 2: Tenofovir Diphosphate Levels in Peripheral Blood Mononuclear Cells (PBMCs)

| Study Population | Tenofovir Prodrug | Adherence Level | Median TFV-DP in PBMCs (fmol/106 cells) | Key Findings |

| HIV-infected women[4] | TDF-based | Daily Dosing | 125 (range: 1–278) | Significant correlation between DBS and PBMC levels (r=0.63). |

| HIV-uninfected volunteers[6] | TAF/FTC | 100% daily dosing | 593 | TFV-DP levels were approximately 7-fold higher with TAF compared to TDF. |

| HIV-uninfected volunteers[6] | TDF/FTC | 100% daily dosing | 81.7 | |

| HIV-uninfected volunteers[6] | TAF/FTC | 67% daily dosing | 407 | |

| HIV-uninfected volunteers[6] | TDF/FTC | 67% daily dosing | 57.4 | |

| HIV-uninfected volunteers[6] | TAF/FTC | 33% daily dosing | 215 | |

| HIV-uninfected volunteers[6] | TDF/FTC | 33% daily dosing | 32.3 | |

| Individuals with HIV/HBV coinfection on TDF-containing ART[9] | TDF-based | Suppressed HIV and HBV | 86.2 (95% CI: 75.4–98.5) |

Experimental Protocols for Measuring Tenofovir Diphosphate

Accurate quantification of intracellular TFV-DP is critical for its use as an adherence biomarker. The gold standard method is liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[11]

Measurement of TFV-DP in Dried Blood Spots (DBS)

1. Sample Collection and Preparation:

-

Collect whole blood via finger prick or venipuncture.

-

Spot a specific volume (e.g., 50 µL) of whole blood onto a protein saver card (e.g., Whatman 903).[5]

-

Allow the blood spots to dry completely at ambient temperature for at least 3 hours.[10]

-

Store the DBS cards with a desiccant in a sealed bag at -20°C or -80°C until analysis.[10][12]

2. Extraction:

-

Punch a 3-mm or 7-mm disc from the center of the dried blood spot.[4][5]

-

Place the punch into a clean microcentrifuge tube.

-

Add an extraction solution, typically 70% methanol (B129727) in water, containing a stable isotope-labeled internal standard (e.g., ¹³C₅-TFV-DP).[11][13]

-

Vortex and sonicate the sample to facilitate the extraction of TFV-DP from the red blood cells.[11]

3. Sample Clean-up:

-

Centrifuge the sample to pellet the paper disc and cellular debris.

-

Transfer the supernatant to a new tube.

-

Perform solid-phase extraction (SPE) using a weak anion exchange cartridge to remove interfering substances.[11]

-

Elute the analyte from the SPE cartridge.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution.[10]

4. LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate TFV-DP from other components using a suitable analytical column and mobile phase gradient.

-

Detect and quantify TFV-DP using multiple reaction monitoring (MRM) in either positive or negative electrospray ionization mode.[11]

-

Calculate the concentration of TFV-DP by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched standard.[11]

Measurement of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs)

1. PBMC Isolation:

-

Collect whole blood in EDTA-containing tubes.

-

Dilute the whole blood with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at low speed with the brake off to separate the blood components.

-

Aspirate the upper layer and carefully collect the mononuclear cell layer (buffy coat).[11]

-

Wash the collected cells with PBS.

-

Perform a cell count to normalize the final TFV-DP concentration.[11]

2. Cell Lysis and Extraction:

-

Centrifuge the counted cells and discard the supernatant.

-

Resuspend the cell pellet in ice-cold 70% methanol containing the internal standard to lyse the cells.[11]

-

Vortex and incubate on ice.

-

Centrifuge at high speed to pellet cell debris.

-

Transfer the supernatant containing the intracellular contents to a new tube for further processing.[11]

3. Sample Clean-up and LC-MS/MS Analysis:

-

The subsequent steps of solid-phase extraction, evaporation, reconstitution, and LC-MS/MS analysis are similar to those described for DBS samples.

Experimental Workflow for TFV-DP Quantification

The following diagram outlines the general workflow for the quantification of tenofovir diphosphate from biological samples.

Caption: Experimental workflow for the quantification of TFV-DP in DBS and PBMCs.

Clinical and Research Applications

The measurement of TFV-DP has significant applications in both clinical practice and research settings:

-

Objective Adherence Monitoring: TFV-DP levels provide an objective measure of adherence, overcoming the limitations of self-report, which can be subject to recall and social desirability biases.[14]

-

Predicting Virologic Outcomes: Studies have consistently shown a strong association between higher TFV-DP concentrations and HIV viral suppression.[7][9] It can also predict future viral breakthrough.[15]

-

Guiding Adherence Interventions: Real-time or near-real-time feedback on TFV-DP levels can be used to tailor adherence counseling and support for individuals with suboptimal adherence.

-

Pharmacokinetic and Pharmacodynamic Studies: TFV-DP measurements are crucial for understanding the intracellular pharmacology of tenofovir and its prodrugs, and for establishing exposure-response relationships.

-

Clinical Trials: In clinical trials of new antiretroviral agents or prevention strategies, TFV-DP can serve as a key endpoint to assess adherence to the study drug.

Conclusion

Tenofovir diphosphate has been firmly established as a valuable and reliable biomarker for assessing cumulative adherence to tenofovir-based antiretroviral regimens. Its long intracellular half-life in red blood cells provides a distinct advantage over short-term adherence measures. The standardized and validated methods for its quantification in dried blood spots and peripheral blood mononuclear cells have enabled its widespread use in research and are paving the way for its integration into routine clinical care. For researchers, scientists, and drug development professionals, a thorough understanding of the pharmacology, measurement, and interpretation of TFV-DP levels is essential for advancing the fields of HIV treatment and prevention.

References

- 1. SMPDB [smpdb.ca]

- 2. ClinPGx [clinpgx.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Short Communication: Tenofovir Diphosphate in Dried Blood Spots As an Objective Measure of Adherence in HIV-Infected Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. croiconference.org [croiconference.org]

- 6. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tenofovir diphosphate concentrations in dried blood spots predict future HIV suppression but not virologic failure in adolescents with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Association of tenofovir diphosphate and lamivudine triphosphate concentrations with HIV and hepatitis B virus viral suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.unar.ac.id [repository.unar.ac.id]

- 11. benchchem.com [benchchem.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Determinants of adherence to daily PrEP measured as intracellular tenofovir diphosphate concentrations over 24 months of follow-up among men who have sex with men - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparing Predictive Ability of Two Objective Adherence Measures in a Community-Based Cohort on Antiretroviral Therapy in South Africa: Tenofovir Diphosphate Concentrations and Electronic Adherence Monitors - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Tenofovir Diphosphate Triethylamine Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for tenofovir (B777) diphosphate (B83284) triethylamine (B128534) salt. The information is compiled to assist researchers, scientists, and drug development professionals in the proper handling, storage, and analysis of this critical nucleotide analog. This guide summarizes key stability data, details relevant experimental protocols, and illustrates potential degradation pathways.

Overview and Physicochemical Properties

Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of the antiviral prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). It functions as a nucleotide reverse transcriptase inhibitor, competing with deoxyadenosine (B7792050) 5'-triphosphate for incorporation into viral DNA, leading to chain termination.[1] In research and laboratory settings, TFV-DP is often supplied as a triethylamine salt to enhance its stability and solubility in organic solvents.[2]

The triethylamine salt of tenofovir diphosphate is typically an off-white to pale yellow gel or low-melting solid.[3] It is characterized as being very hygroscopic and requires careful handling to prevent moisture absorption.[3]

Table 1: Physicochemical Properties of Tenofovir Diphosphate Triethylamine Salt

| Property | Description | Reference(s) |

| Appearance | Off-white to pale yellow gel or low-melting solid | [3] |

| Molecular Formula | C₉H₁₆N₅O₁₀P₃•x(C₆H₁₅N) | [3] |

| Molecular Weight | 447.17 g/mol (Free Acid) | [3] |

| Purity | ≥96% | [3] |

| Melting Point | 43-45°C | [3] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [3] |

| Hygroscopicity | Very hygroscopic | [3] |

Stability Profile and Degradation

While specific quantitative stability studies on the triethylamine salt of tenofovir diphosphate are not extensively available in public literature, the stability can be inferred from forced degradation studies conducted on the parent molecule, tenofovir (TFV). These studies provide critical insights into the molecule's intrinsic stability under various stress conditions.

Summary of Forced Degradation Studies on Tenofovir

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical pathways by which a molecule degrades. Tenofovir has been shown to be susceptible to degradation under hydrolytic conditions, particularly in acidic and alkaline environments.[1][4] It is generally stable under oxidative, thermal, and photolytic stress.[1][5]

Table 2: Summary of Tenofovir Stability under Forced Degradation Conditions (Note: This data is for the parent molecule, tenofovir, and serves as a proxy for the stability of the tenofovir diphosphate moiety.)

| Stress Condition | Reagent/Condition | Observation | Reference(s) |

| Acidic Hydrolysis | 0.1 M HCl | Significant degradation observed. A pseudo-first-order degradation kinetic was estimated with a half-life (t₁/₂) of 25.34 hours. | [1][4] |

| Alkaline Hydrolysis | 0.1 M NaOH | Significant degradation observed. A pseudo-first-order degradation kinetic was estimated with a half-life (t₁/₂) of 384.49 hours. | [1][4] |

| Neutral Hydrolysis | Water at neutral pH (e.g., 4.5) | No significant degradation (<5%) was observed at 25°C or 40°C for up to 10 days. | [1] |

| Oxidative Degradation | 3% and 30% v/v H₂O₂ | No significant degradation was observed. | [1][4] |

| Thermal Degradation | Solid-state, elevated temp. | The drug was found to be stable and maintained its original crystallinity under accelerated thermal stress conditions. The shelf life of TFV powder at room temperature was calculated to be 23 months. | [1][4] |

| Photolytic Degradation | UV light exposure | The drug was found to be stable. | [5] |

Proposed Degradation Pathway

Under hydrolytic stress, tenofovir can degrade via two primary pathways. The main degradation products identified suggest cleavage of the ether linkage and the N-C bond between the adenine (B156593) base and the side chain.[1]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity and stability of this compound salt. Given its hygroscopic nature and susceptibility to hydrolysis, specific precautions must be taken.

Table 3: Recommended Storage and Handling Procedures

| Condition | Recommendation | Rationale | Reference(s) |

| Long-Term Storage | Store at -20°C. | Minimizes thermal degradation and preserves chemical integrity over extended periods. | [2][3] |

| Short-Term Storage | May be stored at room temperature for short periods only. | Suitable for immediate use or during experimental procedures, but not recommended for prolonged storage. | [3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound is very hygroscopic; an inert atmosphere prevents moisture absorption which can lead to hydrolysis of the diphosphate bonds. | [3] |

| Container | Keep container tightly closed in a dry and well-ventilated place. Use light-protected containers (e.g., amber vials). | Prevents contamination and exposure to moisture and light. The tenofovir moiety has shown some susceptibility to photodegradation. | [2][6] |

| Handling | For maximum recovery of the product, centrifuge the original vial prior to removing the cap. All products should be handled by qualified personnel trained in laboratory procedures. Avoid exposure to air or moisture over prolonged periods. | As a gel or low-melting solid, the product may coat the cap and vial threads. Centrifugation ensures all material is collected at the bottom. Prevents moisture contamination. | [3] |

| Solution Storage | Prepare solutions fresh. If storage is necessary, store stock solutions at -20°C or -80°C. | Aqueous solutions are not recommended for storage for more than one day due to the risk of hydrolysis. Frozen aliquots minimize freeze-thaw cycles. | [2][7] |

| Cation Stability | Be aware that the triethylammonium (B8662869) cation can be lost during chromatographic purification or concentration of solutions, potentially yielding the more acidic and less stable free acid form. Re-introduction of the cation may be necessary. | Loss of the counterion can affect solubility and stability, as phosphoramidates and phosphate (B84403) esters are prone to acid-catalyzed degradation. | [8] |

Experimental Protocols

A stability-indicating analytical method is crucial for accurately quantifying the active compound and separating it from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example based on validated methods for tenofovir and its prodrugs.[3][9] Method optimization and validation are required for specific applications.

Objective: To develop and validate a stability-indicating Reverse-Phase HPLC method for the quantification of this compound salt and its degradation products.

Workflow Diagram:

Materials and Reagents:

-

This compound Salt

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Potassium Dihydrogen Phosphate (or similar buffer salt)

-

Orthophosphoric Acid (for pH adjustment)

-

HPLC-grade Water

-

Hydrochloric Acid (for acid degradation)

-

Sodium Hydroxide (for base degradation)

-

Hydrogen Peroxide (for oxidative degradation)

Chromatographic Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A common starting point is Methanol and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0-4.0 with phosphoric acid) in a 30:70 (v/v) ratio.[9] Isocratic or gradient elution may be required to resolve all degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.[9]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

Procedure:

-

Standard Solution Preparation: Accurately weigh ~10 mg of this compound salt and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Further dilute with the mobile phase to achieve a working concentration within the expected linear range (e.g., 50 µg/mL).

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and keep at room temperature for a specified duration (e.g., 8 hours). Neutralize an aliquot before final dilution.

-

Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified duration. Neutralize an aliquot before final dilution.

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep at room temperature for a specified duration.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period, then dissolve and dilute to the working concentration.

-

-

Analysis: Inject the prepared standard and stressed samples into the HPLC system.

-

Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main tenofovir diphosphate peak and from each other. Peak purity analysis using a DAD is recommended to confirm specificity.

Conclusion

This compound salt is a critical reagent that requires careful handling to ensure its stability and performance in research applications. The primary stability concerns are its hygroscopic nature and susceptibility to hydrolysis, especially under acidic or alkaline conditions. Adherence to recommended storage conditions—specifically long-term storage at -20°C under an inert atmosphere —is essential for preserving the compound's integrity. The use of validated stability-indicating analytical methods, such as the HPLC protocol outlined, is necessary for the accurate assessment of its purity and degradation profile in experimental settings.

References

- 1. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Benchchem [benchchem.com]

- 3. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A validated stability indicating RP-HPLC method for the determination of tenofovir in bulk and tablet dosage forms | Semantic Scholar [semanticscholar.org]

- 9. derpharmachemica.com [derpharmachemica.com]

The Intracellular Journey of Tenofovir Diphosphate: A Technical Guide to its Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir (B777), a cornerstone of antiretroviral therapy for HIV treatment and pre-exposure prophylaxis (PrEP), exerts its therapeutic effect through its active intracellular metabolite, tenofovir diphosphate (B83284) (TFV-DP). As a nucleotide reverse transcriptase inhibitor, the efficacy and safety profile of tenofovir are intrinsically linked to the intracellular accumulation and persistence of TFV-DP. This technical guide provides an in-depth exploration of the pharmacokinetics of intracellular TFV-DP, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the metabolic activation of tenofovir prodrugs, detailed experimental protocols for TFV-DP quantification, a summary of key pharmacokinetic parameters, and the factors influencing its intracellular concentrations.

Mechanism of Action and Metabolic Activation

Tenofovir is administered as one of two prodrugs: tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF). These prodrugs are designed to enhance the oral bioavailability of tenofovir. Once absorbed, they undergo a series of enzymatic conversions to ultimately form the pharmacologically active TFV-DP within target cells such as peripheral blood mononuclear cells (PBMCs) and other lymphoid tissues.

The metabolic activation pathway is a critical determinant of intracellular TFV-DP concentrations. TDF is primarily hydrolyzed in the plasma to tenofovir, which is then taken up by cells. In contrast, TAF is more stable in plasma and is predominantly metabolized to tenofovir intracellularly, leading to higher intracellular concentrations of tenofovir and subsequently TFV-DP, with lower systemic exposure to tenofovir.[1][2] This difference in metabolic activation contributes to the improved safety profile of TAF concerning renal and bone density side effects.[1]

Once inside the cell, tenofovir undergoes two sequential phosphorylation steps catalyzed by cellular kinases to form tenofovir monophosphate (TFV-MP) and then the active tenofovir diphosphate (TFV-DP).[3] TFV-DP is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP) and acts as a competitive inhibitor of HIV reverse transcriptase.[4] Its incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication.[3][4]

Metabolic activation of tenofovir prodrugs to the active tenofovir diphosphate.

Experimental Protocols for Intracellular Tenofovir Diphosphate Quantification

Accurate quantification of intracellular TFV-DP is paramount for pharmacokinetic studies and clinical monitoring. The gold standard for this analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Peripheral Blood Mononuclear Cell (PBMC) Isolation

A common method for isolating PBMCs from whole blood is density gradient centrifugation.

-

Materials: Whole blood collected in EDTA tubes, Ficoll-Paque PLUS (or similar density gradient medium), Phosphate Buffered Saline (PBS).

-

Procedure:

-

Dilute whole blood with an equal volume of PBS.

-

Carefully layer the diluted blood over the Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat, which contains the PBMCs.

-

Wash the collected PBMCs with PBS and centrifuge at 100-250 x g for 10 minutes. Repeat the wash step.

-

Resuspend the PBMC pellet in PBS for cell counting.

-

Cell Lysis and Metabolite Extraction

This step is crucial for releasing the intracellular TFV-DP.

-

Materials: Ice-cold 70% methanol (B129727), internal standard (e.g., ¹³C₅-TFV-DP).

-

Procedure:

-

Centrifuge the counted PBMC suspension and discard the supernatant.

-

Add a precise volume of ice-cold 70% methanol containing the internal standard to the cell pellet.

-

Vortex vigorously to ensure complete cell lysis.

-

Incubate on ice for at least 30 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the extracted TFV-DP to a new tube for further processing.

-

Sample Clean-up (Optional but Recommended)

Solid Phase Extraction (SPE) is often employed to remove interfering substances from the cell lysate.

-

Materials: Weak anion exchange (WAX) SPE cartridges.

-

Procedure:

-

Condition the WAX SPE cartridge according to the manufacturer's protocol.

-

Load the supernatant from the extraction step onto the cartridge.

-

Wash the cartridge with an appropriate solvent to remove impurities.

-

Elute the TFV-DP with a suitable elution solvent.

-

LC-MS/MS Analysis

-

Chromatography: Due to the polar nature of TFV-DP, Hydrophilic Interaction Liquid Chromatography (HILIC) or anion exchange chromatography is often preferred over traditional reversed-phase chromatography.

-

Column: A column with a polar stationary phase, such as an amino or amide-bonded silica (B1680970) column.

-

Mobile Phase: A gradient elution is typically used, with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for TFV-DP and its internal standard are monitored.

-

Workflow for the quantification of intracellular tenofovir diphosphate.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of intracellular TFV-DP from various studies. These values can vary depending on the patient population, the tenofovir prodrug administered, and the analytical methodology.

Table 1: Intracellular Half-Life of Tenofovir Diphosphate

| Cell Type | Tenofovir Prodrug | Half-Life (Range) | Citation(s) |

| PBMCs | TDF | 60 to >175 hours | [5] |

| PBMCs | TDF | 48 hours (38-76) | [6][7] |

| PBMCs | TDF | 87 hours | [8][9] |

| Red Blood Cells | TDF | ~17 days | [10] |

Table 2: Intracellular Concentrations of Tenofovir Diphosphate in PBMCs

| Tenofovir Prodrug | Dosing Regimen | Median Cmax (fmol/10⁶ cells) | Median Concentration (fmol/10⁶ cells) | Citation(s) |

| TDF | Single 300 mg dose | 20 (2-63) | - | [6] |

| TDF | Stable Regimen | - | 76.1 (16.3-212) | [11] |

| TDF | Stable Regimen | - | 346.85 | [12][13][14] |

| TAF | Switched from TDF | - | 834.7 | [12][13][14] |

Table 3: Tenofovir Diphosphate Concentrations in Dried Blood Spots (DBS)

| Dosing Adherence | Median TFV-DP Concentration (fmol/punch) | Citation(s) |

| Daily Dosing | 1299 (1021–1627) | [15] |

| 4-6 doses/week | 700-1249 | [8] |

| 2-3 doses/week | 350-699 | [8] |

| <2 doses/week | <350 | [8] |

Factors Influencing Intracellular Tenofovir Diphosphate Concentrations

A multitude of factors can influence the intracellular levels of TFV-DP, which has significant implications for treatment efficacy and monitoring.

-

Adherence: As a long-acting intracellular metabolite, TFV-DP is an excellent biomarker of cumulative drug exposure and adherence to therapy.[10][16] Higher TFV-DP concentrations are strongly correlated with better adherence and virological suppression.[17]

-

Tenofovir Prodrug: As previously mentioned, TAF leads to significantly higher intracellular TFV-DP concentrations compared to TDF, despite a much lower administered dose.[12][13][14]

-

Genetics: Polymorphisms in genes encoding for drug transporters, such as ABCC4, can influence the intracellular accumulation of tenofovir and its metabolites.[11]

-

Demographics and Clinical Factors: Age, gender, body mass index (BMI), and renal function have been shown to be associated with variability in TFV-DP concentrations.[10]

-

Drug-Drug Interactions: Co-administration of other drugs may potentially impact the intracellular pharmacokinetics of TFV-DP, although a study with abacavir (B1662851) and lamivudine (B182088) did not show a significant interaction.[5]

Conclusion

The pharmacokinetics of intracellular tenofovir diphosphate are complex and multifactorial, yet a thorough understanding is essential for optimizing the use of tenofovir-based therapies. The development of robust and sensitive analytical methods, such as LC-MS/MS, has been instrumental in elucidating the intracellular disposition of this critical antiretroviral agent. By considering the metabolic pathways, employing rigorous experimental protocols, and understanding the factors that influence its concentration, researchers and clinicians can better interpret TFV-DP measurements to enhance therapeutic outcomes and advance the development of new antiretroviral strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. kumc.edu [kumc.edu]

- 3. researchgate.net [researchgate.net]

- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 5. benchchem.com [benchchem.com]

- 6. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sanguinebio.com [sanguinebio.com]

- 16. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]

- 17. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Quantification of Tenofovir Diphosphate in Dried Blood Spots by LC-MS/MS

Introduction

Tenofovir (B777) diphosphate (B83284) (TFV-DP) is the active intracellular metabolite of the antiretroviral drug tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). As a key indicator of cumulative drug exposure and patient adherence to pre-exposure prophylaxis (PrEP) and antiretroviral therapy (ART), accurate quantification of TFV-DP in patient samples is crucial for clinical monitoring and drug development.[1][2][3] Dried blood spots (DBS) offer a minimally invasive, cost-effective, and stable method for sample collection, transport, and storage, making them an ideal matrix for therapeutic drug monitoring, especially in resource-limited settings.[4][5][6] This application note describes a detailed protocol for the extraction of TFV-DP from DBS samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The methodology presented herein is a direct quantification approach, which circumvents the need for enzymatic dephosphorylation of TFV-DP to tenofovir (TFV), thereby simplifying the sample preparation process.[7] The long half-life of TFV-DP in red blood cells, approximately 17 days, allows for the assessment of cumulative drug adherence over the preceding weeks to months.[6][8][9][10][11]

Experimental Protocols

1. Materials and Reagents

-

Tenofovir Diphosphate (TFV-DP) analytical standard

-

Deuterated Tenofovir Diphosphate (d4-TFV-DP) or ¹³C-labeled TFV-DP (Internal Standard, IS)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Hydroxide

-

Whatman 903 or equivalent DBS cards

-

3 mm hole puncher

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

2. Sample Preparation: Dried Blood Spots (DBS)

-

Collect whole blood samples in EDTA-containing tubes.

-

Spot 50-70 µL of whole blood onto each circle of the DBS card.

-

Allow the spots to dry completely at ambient temperature for at least 3 hours, protected from direct sunlight.

-

Once dried, store the DBS cards in sealed bags with desiccant at -20°C or -80°C until analysis.[5]

3. Extraction Protocol

-

Using a 3 mm hole puncher, punch out one disc from the center of a dried blood spot and place it into a 1.5 mL microcentrifuge tube.

-

Prepare the extraction solvent consisting of 70% methanol and 30% water (v/v).[1][4][6]

-

Add 200 µL of the internal standard spiking solution (d4-TFV-DP or ¹³C-TFV-DP in extraction solvent) to each tube containing a DBS punch.

-

Vortex the tubes for 30 minutes at room temperature to facilitate the lysis of red blood cells and extraction of TFV-DP.

-

Centrifuge the tubes at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Column: A reversed-phase C18 column or an anion exchange column is suitable for separation.[7][12]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient Elution: A gradient program should be optimized to ensure sufficient retention and separation of TFV-DP from other endogenous components.

-

Injection Volume: 10 µL

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The multiple reaction monitoring (MRM) transitions for TFV-DP and its internal standard are monitored.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of TFV-DP in DBS.

Table 1: LC-MS/MS MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| TFV-DP | 448.0 | 176.0 |

| d4-TFV-DP (IS) | 452.0 | 176.0 |

Table 2: Assay Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 50 - 6400 fmol/punch | [7] |

| Lower Limit of Quantification (LLOQ) | 50 fmol/punch | [7] |

| Inter-day Precision (%CV) | < 15% | [6] |

| Intra-day Precision (%CV) | < 15% | [6] |

| Accuracy (% bias) | Within ±15% | [5][13] |

| Recovery | > 90% | [13] |

Table 3: Adherence Thresholds for TFV-DP in DBS

| Dosing Frequency | TFV-DP Concentration (fmol/punch) |

| ≥ 4 doses/week | ≥ 700 |

| 2-3 doses/week | 350 - 699 |

| < 2 doses/week | < 350 |

These thresholds are based on studies correlating TFV-DP levels with adherence and protective efficacy in PrEP trials.[1][6]

Visualizations

Experimental Workflow for TFV-DP Extraction from DBS

Caption: Workflow for the extraction and analysis of Tenofovir Diphosphate from Dried Blood Spots.

Logical Relationship of Adherence and TFV-DP Levels

Caption: Correlation between patient adherence to tenofovir-based regimens and TFV-DP concentrations in DBS.

References

- 1. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of tenofovir and emtricitabine in dried blood spots (DBS) with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Application Note: Anion Exchange Chromatography for the Quantitative Analysis of Tenofovir Diphosphate

Introduction

Tenofovir (B777) diphosphate (B83284) (TFV-DP) is the active intracellular metabolite of the antiretroviral drug tenofovir, available in prodrug formulations such as tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF).[1][2] Accurate quantification of intracellular TFV-DP is crucial for pharmacokinetic studies, monitoring patient adherence to pre-exposure prophylaxis (PrEP) and antiretroviral therapy, and assessing therapeutic efficacy.[3] Due to its highly polar and anionic nature, anion exchange chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a robust and widely used method for the selective and sensitive determination of TFV-DP in biological matrices like peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS).[3][4][5]

This application note provides a detailed protocol for the analysis of TFV-DP using anion exchange solid-phase extraction (SPE) for sample clean-up and subsequent quantification by LC-MS/MS.

Principle of Anion Exchange Chromatography

Anion exchange chromatography separates molecules based on their net negative charge. The stationary phase consists of a solid support functionalized with positively charged groups, which attract and bind negatively charged molecules (anions) from the sample. A pH and/or salt gradient is then used to elute the bound analytes, with weakly bound molecules eluting first, followed by those with progressively stronger negative charges. TFV-DP, with its two phosphate (B84403) groups, carries a significant negative charge at neutral or slightly basic pH, making it an ideal candidate for separation by anion exchange chromatography.

Experimental Protocols

This section outlines the detailed methodology for the quantification of TFV-DP in human PBMCs.

1. PBMC Isolation and Cell Counting

-

Materials: Whole blood collected in EDTA tubes, Ficoll-Paque PLUS, Phosphate Buffered Saline (PBS).

-

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.[3]

-

Aspirate the upper layer containing plasma and platelets.

-

Carefully collect the mononuclear cell layer (buffy coat).[3]

-

Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes after each wash.[3]

-

Resuspend the final cell pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter.[3]

-

2. Cell Lysis and Extraction

-

Materials: Ice-cold 70% methanol (B129727), internal standard (e.g., ¹³C₅-TFV-DP).

-

Procedure:

-

Centrifuge the counted cells to obtain a cell pellet.

-

Resuspend the cell pellet in a known volume of ice-cold 70% methanol containing the internal standard to achieve a final cell density of approximately 2 x 10⁶ cells/mL.[3]

-

Vortex vigorously and incubate on ice for 30 minutes to ensure complete cell lysis.[3]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[3]

-

Transfer the supernatant containing the intracellular extract to a new tube for solid-phase extraction.[3]

-

3. Anion Exchange Solid-Phase Extraction (SPE)

-

Materials: Weak anion exchange (WAX) SPE cartridges, conditioning, wash, and elution solvents as recommended by the cartridge manufacturer.

-

Procedure:

-

Condition the WAX SPE cartridge according to the manufacturer's instructions.

-

Load the cell lysate supernatant onto the conditioned cartridge.[3]

-

Wash the cartridge to remove interfering, non-anionic, or weakly anionic substances.[3]

-

Elute TFV-DP using an appropriate elution solvent with high salt concentration or a pH that neutralizes the charge of the analyte.[3]

-

Evaporate the eluate to dryness under a stream of nitrogen.